molecular formula C11H6BrClN2 B13039701 8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline

8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline

Cat. No.: B13039701
M. Wt: 281.53 g/mol
InChI Key: JHMSDAHLIRWIGL-UHFFFAOYSA-N
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Description

8-Bromo-4-chloropyrrolo[1,2-a]quinoxaline is a versatile chemical intermediate based on the pyrrolo[1,2-a]quinoxaline heterocyclic scaffold, a framework of significant interest in medicinal chemistry and drug discovery . This compound features two distinct reactive sites, the bromo and chloro substituents, which allow for sequential and regioselective functionalization via metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and nucleophilic substitutions . This makes it a valuable precursor for constructing a diverse library of derivatives for structure-activity relationship (SAR) studies. The pyrrolo[1,2-a]quinoxaline core is recognized for its broad spectrum of biological activities. Research into analogous compounds has identified potential applications in developing antifungal agents, particularly as efflux pump inhibitors (EPIs) that can counteract multidrug resistance in pathogens like Candida albicans by inhibiting the CaCdr1p and CaMdr1p transporters . Furthermore, this scaffold is under investigation for its potential in anticancer , antimalarial , and anti-HIV research , as well as for its inhibitory activity against targets like SIRT1 . This compound is supplied for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6BrClN2

Molecular Weight

281.53 g/mol

IUPAC Name

8-bromo-4-chloropyrrolo[1,2-a]quinoxaline

InChI

InChI=1S/C11H6BrClN2/c12-7-3-4-8-10(6-7)15-5-1-2-9(15)11(13)14-8/h1-6H

InChI Key

JHMSDAHLIRWIGL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=NC3=C2C=C(C=C3)Br)Cl

Origin of Product

United States

Advanced Synthetic Strategies for 8 Bromo 4 Chloropyrrolo 1,2 a Quinoxaline

Comprehensive Retrosynthetic Analysis for Targeted Synthesis

A thorough retrosynthetic analysis of 8-Bromo-4-chloropyrrolo[1,2-a]quinoxaline dictates a strategic disconnection of the target molecule into readily accessible precursors. The primary disconnections involve the sequential removal of the bromine and chlorine substituents and the deconstruction of the tricyclic core.

The initial disconnection targets the carbon-halogen bonds. The 4-chloro substituent can be envisioned as being installed from a hydroxyl group at the C4 position, which in turn arises from a precursor such as pyrrolo[1,2-a]quinoxalin-4(5H)-one. researchgate.net The 8-bromo substituent can be introduced via electrophilic bromination of the pre-formed pyrrolo[1,2-a]quinoxaline (B1220188) ring system.

Further disconnection of the pyrrolo[1,2-a]quinoxaline core leads to two key building blocks: a substituted 1-(2-aminophenyl)pyrrole and a one-carbon (C1) electrophile. This approach simplifies the synthesis to the formation of the quinoxaline (B1680401) ring from a suitably functionalized pyrrole (B145914) precursor. The retrosynthetic pathway is illustrated below:

Retrosynthetic Pathway

Precursor Design and Chemical Transformations for Pyrrolo[1,2-a]quinoxaline Core

The construction of the core pyrrolo[1,2-a]quinoxaline structure is a critical phase in the synthesis of the target molecule. This involves the careful design and synthesis of precursors followed by strategic chemical transformations to form the fused ring system.

Synthesis of Substituted 1-(2-Aminophenyl)pyrroles

The key precursor for the synthesis of the pyrrolo[1,2-a]quinoxaline core is a substituted 1-(2-aminophenyl)pyrrole. sigmaaldrich.com The synthesis of this intermediate can be achieved through several methods. A common approach involves the reaction of a substituted o-phenylenediamine (B120857) or o-nitroaniline with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (B146720), in what is known as the Paal-Knorr pyrrole synthesis. youtube.com

For the synthesis of the specific precursor required for this compound, a substituted aniline (B41778), such as 4-bromo-2-nitroaniline (B116644), can be used as the starting material. The nitro group serves as a precursor to the amine functionality required for the subsequent cyclization. The reaction of 4-bromo-2-nitroaniline with 2,5-dimethoxytetrahydrofuran in an acidic medium, followed by the reduction of the nitro group, yields 1-(4-bromo-2-aminophenyl)pyrrole.

Table 1: Synthesis of Substituted 1-(2-Aminophenyl)pyrroles

Starting MaterialReagentProduct
4-Bromo-2-nitroaniline2,5-Dimethoxytetrahydrofuran, Acetic Acid1-(4-Bromo-2-nitrophenyl)pyrrole
1-(4-Bromo-2-nitrophenyl)pyrroleFe/HCl or H₂/Pd-C1-(4-Bromo-2-aminophenyl)pyrrole

Approaches for Quinoxaline Ring Formation from Precursors

With the substituted 1-(2-aminophenyl)pyrrole in hand, the next step is the formation of the quinoxaline ring. Various methods have been developed for the construction of quinoxaline and its fused derivatives. encyclopedia.pubsapub.orgrsc.orgchim.it A widely used method involves the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound. nih.gov

In the context of pyrrolo[1,2-a]quinoxalines, the Pictet-Spengler reaction offers a powerful strategy. unisi.itresearchgate.net This reaction involves the acid-catalyzed cyclization of a 1-(2-aminophenyl)pyrrole with an aldehyde or a ketone. nih.gov The choice of the carbonyl compound determines the substituent at the C4 position of the resulting pyrrolo[1,2-a]quinoxaline.

Cyclization Reaction Methodologies

Several cyclization methodologies can be employed to construct the pyrrolo[1,2-a]quinoxaline ring system from the 1-(2-aminophenyl)pyrrole precursor.

One effective method is the treatment of 1-(2-aminophenyl)pyrroles with aldehydes in the presence of an acid catalyst, such as acetic acid. nih.govresearchgate.net This one-pot reaction proceeds through the formation of an imine intermediate, followed by an intramolecular electrophilic attack of the pyrrole ring onto the iminium ion, leading to the formation of 4,5-dihydropyrrolo[1,2-a]quinoxalines. Subsequent oxidation, often by air, affords the aromatic pyrrolo[1,2-a]quinoxaline. nih.gov

Alternatively, intramolecular cyclization of N-(2-acylaminophenyl)pyrroles can be achieved under various conditions to yield pyrrolo[1,2-a]quinoxalines. rsc.org Another approach involves the reaction of 1-(2-aminoaryl)pyrroles with α-haloketones. researchgate.net For the synthesis of a 4-chloro derivative, a common strategy is to first synthesize the corresponding pyrrolo[1,2-a]quinoxalin-4-one, which can then be converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). rsc.org The pyrrolo[1,2-a]quinoxalin-4-one can be prepared through the cyclization of 1-(2-aminophenyl)pyrrole with a suitable C1 synthon that can be oxidized to a carbonyl group.

Regioselective Halogenation Protocols for Bromine and Chlorine Incorporation

The final stage in the synthesis of this compound involves the regioselective introduction of the bromine and chlorine atoms onto the pyrrolo[1,2-a]quinoxaline core.

Directed Bromination Methods at the C8 Position (e.g., electrophilic bromination using reagents like tetrabutylammonium (B224687) tribromide (TBATB))

The regioselective bromination of the pyrrolo[1,2-a]quinoxaline ring system is crucial for the synthesis of the target compound. The electron-rich nature of the pyrrole moiety and the activating effect of the fused benzene (B151609) ring influence the position of electrophilic attack.

Electrophilic bromination of pyrroles typically occurs at the C2 and C5 positions. acs.orgnih.gov However, in the fused pyrrolo[1,2-a]quinoxaline system, the regioselectivity can be controlled. Studies have shown that the use of mild brominating agents like tetrabutylammonium tribromide (TBATB) can lead to selective bromination. nih.gov While some reports indicate bromination at the C1 and C3 positions of the pyrrole ring, the electronic properties of the benzene ring can also direct substitution. nih.govresearchgate.net

For the desired C8-bromination, the directing effects of the substituents already present on the quinoxaline ring are paramount. The nitrogen atoms in the pyrazine (B50134) ring are deactivating, which would favor substitution on the benzene ring. The specific conditions, including the choice of brominating agent and solvent, play a critical role in achieving the desired regioselectivity. The use of TBATB is advantageous due to its mild nature, which can help in controlling the position of bromination. nih.govcdnsciencepub.comwuxibiology.com

Table 2: Reagents for Electrophilic Bromination

ReagentAbbreviationCharacteristics
Tetrabutylammonium tribromideTBATBMild and selective brominating agent
N-BromosuccinimideNBSCommon electrophilic brominating agent
BromineBr₂Highly reactive, less selective

The introduction of the chlorine atom at the C4 position is typically achieved by the chlorination of a pyrrolo[1,2-a]quinoxalin-4-one precursor. rsc.org Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used for this transformation. The reaction proceeds via the formation of a Vilsmeier-Haack type intermediate, which is then attacked by the chloride ion.

Optimization of Reaction Conditions for Site-Specific Bromination

The regioselective introduction of a bromine atom onto the pyrrolo[1,2-a]quinoxaline core is a critical step that dictates the final substitution pattern of the target molecule. The electronic nature of the fused heterocyclic system presents multiple potential sites for electrophilic substitution, primarily on the electron-rich pyrrole ring (C1 and C3 positions) and the benzene ring (C6, C7, C8, C9 positions). nih.govresearchgate.net

Achieving site-specific bromination at the C8 position requires careful selection of reagents and conditions to favor substitution on the quinoxaline's benzene ring over the more reactive pyrrole moiety. Research into the halogenation of this scaffold has revealed that different brominating agents exhibit distinct regioselectivity. For instance, reagents like N-Bromosuccinimide (NBS) or the combination of copper(II) bromide (CuBr₂) and an oxidant like potassium persulfate (K₂S₂O₈) have been shown to preferentially functionalize the C1 position. researchgate.net In contrast, tetrabutylammonium tribromide (TBATB) has been effectively used for selective bromination at the C3 position, and under modified conditions, can lead to 1,3-dibromination. nih.govrsc.org

To achieve bromination at the C8 position, strategies must circumvent the high reactivity of the pyrrole ring. This is typically accomplished by performing the bromination on a precursor to the final heterocyclic system, such as a substituted 2-nitroaniline (B44862) or 1,2-phenylenediamine, before the pyrrole ring is annulated. Alternatively, direct bromination on the fully formed pyrrolo[1,2-a]quinoxaline core would require conditions that favor electrophilic aromatic substitution on the less activated benzene portion of the molecule.

Brominating AgentTypical SolventPrimary Site of SubstitutionReference
Tetrabutylammonium Tribromide (TBATB)MeCNC3 nih.gov
CuBr₂ / K₂S₂O₈TolueneC1 researchgate.net
N-Bromosuccinimide (NBS)VariesC1 or C3 researchgate.net

Introduction of Chlorine at the C4 Position (e.g., chlorodehydroxylation of lactams)

The installation of a chlorine atom at the C4 position is most commonly achieved through the chemical transformation of a lactam precursor, specifically pyrrolo[1,2-a]quinoxalin-4(5H)-one. This lactam is a key intermediate, often synthesized via the condensation of 1-(2-aminophenyl)pyrrole with a suitable carbonyl compound or via intramolecular cyclization pathways. nih.govzendy.io

The conversion of the C4-oxo group to a C4-chloro group is a standard chlorodehydroxylation reaction. This transformation is typically carried out using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction involves the activation of the lactam carbonyl oxygen, followed by nucleophilic substitution by a chloride ion to yield the 4-chloro derivative. This method is widely employed in heterocyclic chemistry for its efficiency and reliability in converting carbonyls to the corresponding chlorides, which are valuable handles for subsequent cross-coupling reactions. google.com

Sequential Halogenation Pathways and Challenges

The synthesis of this compound requires a carefully planned sequence for introducing the two different halogen atoms. The order of these halogenation steps is crucial and presents distinct synthetic challenges.

Pathway 1: Bromination followed by Chlorination. In this route, the C8-bromo substituent would be introduced first, likely onto an aniline precursor. This would be followed by the construction of the pyrrolo[1,2-a]quinoxalin-4(5H)-one core and subsequent chlorodehydroxylation at the C4 position. A primary challenge here is the potential for the electron-withdrawing bromo group to influence the cyclization and subsequent chlorination steps.

Pathway 2: Chlorination followed by Bromination. This pathway would involve first synthesizing 4-chloropyrrolo[1,2-a]quinoxaline (B1276247) from the corresponding lactam. The subsequent bromination at the C8 position would then be performed on this chlorinated scaffold. The main challenge in this sequence is the deactivating effect of the C4-chloro group and the pyrazine ring on the benzene moiety, which can make the C8-bromination more difficult to achieve, requiring harsher reaction conditions that might lead to side products.

The feasibility of synthesizing di-halogenated pyrrolo[1,2-a]quinoxalines is supported by the successful preparation and characterization of isomers like 3-Bromo-8-chloropyrrolo[1,2-a]quinoxaline. rsc.org

Characterization Data for 3-Bromo-8-chloropyrrolo[1,2-a]quinoxaline rsc.org
PropertyValue
Melting Point169–174 °C
HRMS (APCI) m/zCalcd for C₁₁H₆BrClN₂ [M+H]⁺: 280.9476, Found: 280.9474

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

The presence of two distinct carbon-halogen bonds (C8-Br and C4-Cl) on the this compound scaffold makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the diversification of the core structure. The differential reactivity of the C-Br bond (more reactive) versus the C-Cl bond (less reactive) can be exploited to achieve selective, sequential functionalization. rsc.orgnih.gov

Suzuki-Miyaura Coupling Reactions in Pyrrolo[1,2-A]quinoxaline Synthesis

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. rsc.org For this compound, this reaction can be directed to either the C8 or C4 position.

By carefully tuning the reaction conditions (e.g., catalyst, ligand, temperature), it is possible to selectively couple a boronic acid at the more reactive C8-Br position while leaving the C4-Cl bond intact. The resulting 8-aryl-4-chloropyrrolo[1,2-a]quinoxaline can then undergo a second, typically more forcing, Suzuki-Miyaura coupling at the C4 position to generate a di-substituted product. This stepwise approach provides a high degree of control over the final molecular architecture. nih.gov

ComponentExamplePurpose
Palladium CatalystPd(PPh₃)₄, Pd(dppf)Cl₂Catalyzes the C-C bond formation.
BaseK₂CO₃, Cs₂CO₃, Na₂CO₃Activates the boronic acid and facilitates the catalytic cycle.
SolventDioxane, Toluene, DMFSolubilizes reactants and influences reaction rate.

Buchwald–Hartwig Amination for Pyrrolo[1,2-A]quinoxaline Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. libretexts.org This reaction is particularly valuable for synthesizing derivatives of this compound containing nitrogen-based substituents, which are often important for biological activity.

Studies have demonstrated the successful application of this reaction to introduce complex amines, such as substituted piperazines, onto the pyrrolo[1,2-a]quinoxaline scaffold. nih.govrsc.orgnih.gov Similar to the Suzuki coupling, the differential reactivity of the C-Br and C-Cl bonds allows for selective amination. The C8-Br position can be preferentially targeted under milder conditions, allowing for the introduction of an amine at this site. Subsequent amination at the C4-Cl position would require a different set of conditions, often involving more electron-rich and sterically hindered phosphine (B1218219) ligands to facilitate the challenging coupling with the aryl chloride. nih.gov

ComponentExampleReference
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂ nih.govrsc.org
LigandXantphos, RuPhos, BrettPhos libretexts.orgnih.gov
BaseNaOt-Bu, Cs₂CO₃, K₃PO₄ nih.govnih.gov
Amine SourceSubstituted Piperazines, Cyclic Amines nih.govnih.govnih.gov

Green Chemistry Approaches in this compound Synthesis

While the functionalization steps often rely on established palladium catalysis, there is a growing emphasis on developing greener methods for the synthesis of the core pyrrolo[1,2-a]quinoxaline scaffold itself. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Recent research has explored several green strategies applicable to the synthesis of the precursors for this compound:

Aqueous and Ethanolic Media: The use of surfactants like p-dodecylbenzenesulfonic acid (p-DBSA) can catalyze the formation of the pyrrolo[1,2-a]quinoxaline core in environmentally benign solvents such as water and ethanol (B145695) at room temperature, often with high yields and short reaction times. unisi.it

Mechanochemistry: Ball milling offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. This high-energy mixing can dramatically reduce reaction times and simplify purification, as demonstrated in the synthesis of related quinazoline (B50416) derivatives. nih.gov

Alternative Catalysts: Replacing precious metal catalysts like palladium with more abundant and less toxic metals is a key goal of green chemistry. Iron-catalyzed methods, for example, have been developed for the synthesis of the core scaffold via transfer hydrogenation. nih.gov

Catalyst-Free and Metal-Free Reactions: Some syntheses can be performed using only a solvent like acetic acid at room temperature. rsc.org Furthermore, direct electrochemical methods have been developed that avoid the need for any metal catalysts or chemical oxidants. researchgate.net

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways for Key Bond-Forming Reactions

The formation of the core pyrrolo[1,2-a]quinoxaline (B1220188) structure, which is the scaffold of 8-Bromo-4-chloropyrrolo[1,2-a]quinoxaline, can be achieved through several mechanistic pathways. One of the most significant is the 1,3-dipolar cycloaddition of heterocyclic N-ylides with activated alkynes or alkenes. researchgate.net

A common pathway begins with the quaternization of a 1-substituted benzimidazole (B57391) with a reagent like ethyl bromoacetate, forming a benzimidazolium bromide. nih.gov In the presence of a base, such as an alkoxide generated from 1,2-epoxybutane, a benzimidazolium N-ylide is formed. researchgate.netnih.gov This N-ylide, acting as a 1,3-dipole, then reacts with an electron-deficient alkyne. This cycloaddition leads to a primary cycloadduct, a dihydropyrrolo[1,2-a]benzimidazole, which can subsequently rearrange and be transformed into the pyrrolo[1,2-a]quinoxalin-4-one skeleton. researchgate.netnih.gov

Another key synthetic strategy is the Pictet-Spengler reaction. This method has been effectively catalyzed by surfactants like p-dodecylbenzenesulfonic acid (p-DBSA) in green solvents such as water or ethanol (B145695), allowing the formation of the 4-phenylpyrrolo[1,2-a]quinoxaline system at room temperature with high yields. unisi.it

The introduction of the specific chloro and bromo substituents involves distinct steps. The 4-chloro group is typically installed via a chlorodehydroxylation reaction. This is achieved by treating the corresponding lactam (pyrrolo[1,2-a]quinoxalin-4-one) with a chlorinating agent like phosphorus oxychloride (POCl₃), which converts the hydroxyl group into a chlorine atom. rsc.org The bromination of the pyrrolo[1,2-a]quinoxaline core, for instance at the C3 position, can be performed with high regioselectivity using reagents like tetrabutylammonium (B224687) tribromide (TBATB). nih.gov This mild brominating agent allows for controlled introduction of bromine onto the heterocyclic ring system. nih.gov

Identification and Role of Reaction Intermediates

In the 1,3-dipolar cycloaddition pathway, the benzimidazolium N-ylide is the crucial reactive intermediate. researchgate.netnih.gov Generated in situ, it functions as the 1,3-dipole that attacks the dipolarophile (the activated alkyne), initiating the ring-forming process. nih.gov The initial product of this cycloaddition is a dihydropyrrolo[1,2-a]benzimidazole , which serves as a precursor to the final, more stable aromatic system. researchgate.netnih.gov

For syntheses starting from 2-nitroaniline (B44862), key intermediates include 1-(2-nitrophenyl)pyrrole , which is subsequently reduced to 1-(2-aminophenyl)pyrrole . rsc.org This amino derivative is essential for the subsequent cyclization to form the quinoxaline (B1680401) ring system. The reaction of 1-(2-aminophenyl)pyrrole with triphosgene (B27547) yields a lactam intermediate (pyrrolo[1,2-a]quinoxalin-4-one), which is the direct precursor to the 4-chloro derivative. rsc.org In other domino reactions leading to quinoxalines, intermediates such as hemiaminals and dihydroquinoxalines have also been identified. chim.it

IntermediateRole in SynthesisReference
Benzimidazolium N-ylideActs as a 1,3-dipole in cycloaddition reactions to form the pyrrole (B145914) ring. researchgate.netnih.gov
1-(2-aminophenyl)pyrrolePrecursor for intramolecular cyclization to form the quinoxaline ring. rsc.org
Lactam (Pyrrolo[1,2-a]quinoxalin-4-one)Direct precursor for chlorodehydroxylation to yield the 4-chloro derivative. rsc.org
Dihydropyrrolo[1,2-a]benzimidazolePrimary cycloadduct in the 1,3-dipolar cycloaddition pathway. researchgate.netnih.gov

Catalytic Cycles and Ligand Effects in Metal-Catalyzed Transformations

The bromine and chlorine atoms on the this compound scaffold serve as versatile handles for post-synthesis modification, primarily through transition metal-catalyzed cross-coupling reactions. nih.gov Palladium, copper, and iron catalysts are instrumental in forming various carbon-carbon and carbon-heteroatom bonds. nih.gov

A prominent example is the Buchwald-Hartwig amination , used to introduce piperazinyl groups onto the pyrrolo[1,2-a]quinoxaline core. rsc.orgrsc.org In the case of 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline, the catalytic cycle involves a palladium complex. rsc.org The reaction is typically catalyzed by Pd₂(dba)₃ with a specific phosphine (B1218219) ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and requires a base like sodium tert-butoxide (t-BuONa). rsc.org The BINAP ligand is crucial; its bite angle and steric bulk influence the efficiency of the reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.

Another key transformation is the Suzuki-Miyaura coupling reaction . The C3-bromo position of a pyrrolo[1,2-a]quinoxaline can be coupled with phenylboronic acid using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to yield the 3-phenyl derivative. nih.gov The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and subsequent reductive elimination.

ReactionSubstrateCatalyst SystemProduct TypeReference
Buchwald-Hartwig Amination1-Bromo-4-phenylpyrrolo[1,2-a]quinoxalinePd₂(dba)₃, BINAP, t-BuONa1-Piperazinyl-pyrrolo[1,2-a]quinoxaline rsc.org
Suzuki-Miyaura Coupling3-Bromo-pyrrolo[1,2-a]quinoxalinePd(PPh₃)₄3-Phenyl-pyrrolo[1,2-a]quinoxaline nih.gov
C1-Arylation3-Bromo-pyrrolo[1,2-a]quinoxalinePd(OAc)₂1-Aryl-3-bromo-pyrrolo[1,2-a]quinoxaline nih.gov

Kinetic Studies and Reaction Rate Determination

While specific rate constants and detailed kinetic studies for reactions involving this compound are not extensively documented in the available literature, several qualitative observations provide insight into the factors governing reaction rates.

Reaction conditions reported in synthetic procedures offer a general measure of reactivity. For instance, the one-pot, three-component synthesis of the pyrrolo[1,2-a]quinoxalin-4-one core often requires heating at reflux for 24 hours. nih.gov In contrast, the Pictet-Spengler synthesis of related structures using a surfactant catalyst can be completed in as little as 15 to 120 minutes at room temperature, highlighting the significant kinetic advantage of this catalytic system. unisi.it

In the functionalization of the pyrrolo[1,2-a]quinoxaline skeleton, electronic effects play a significant role. For example, during the bromination of 4-arylpyrrolo[1,2-a]quinoxalines, substrates bearing electron-withdrawing groups (such as -Cl, -Br, -NO₂) on the aryl ring exhibit superior reactivity compared to those with electron-donating groups (like -Me). nih.gov Furthermore, alternative energy sources can dramatically accelerate reactions. In the synthesis of related bis-heterocycles via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the use of ultrasound irradiation was found to reduce reaction times from several days to just 1.5 hours. mdpi.com

Theoretical and Computational Chemistry of 8 Bromo 4 Chloropyrrolo 1,2 a Quinoxaline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and properties of molecules. researchgate.netnih.govresearchgate.net For 8-Bromo-4-chloropyrrolo[1,2-a]quinoxaline, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would provide significant insights into its molecular and electronic behavior. researchgate.net

Optimized Molecular Geometries and Conformational Analysis

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, the fused ring system imparts a significant degree of rigidity. However, minor conformational flexibility might arise from slight puckering of the non-aromatic portion of the quinoxaline (B1680401) ring.

Computational studies on similar pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have established the planarity of the core structure. nih.govnih.gov The bond lengths and angles would be influenced by the electronic effects of the bromo and chloro substituents. The carbon-bromine and carbon-chlorine bond lengths are anticipated to be within the typical range for such halogenated aromatic compounds. The presence of these bulky halogen atoms could induce minor steric strain, leading to slight deviations from a perfectly planar geometry.

Table 1: Predicted Bond Parameters for this compound (Illustrative)

ParameterPredicted Value (Å/°)Basis of Prediction
C-Br Bond Length~1.90 ÅTypical C(sp²)-Br bond lengths
C-Cl Bond Length~1.74 ÅTypical C(sp²)-Cl bond lengths
Dihedral AnglesNear 0° or 180°High degree of planarity in the fused ring system nih.govnih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring and the quinoxaline system, while the LUMO would likely be distributed across the entire fused aromatic system. The electron-withdrawing nature of the bromine and chlorine atoms would be expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted pyrrolo[1,2-a]quinoxaline. This lowering of orbital energies can impact the compound's electron-donating and accepting capabilities. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Table 2: Predicted Electronic Properties of this compound (Illustrative)

PropertyPredicted CharacteristicRationale
HOMO EnergyLoweredInductive effect of halogen substituents
LUMO EnergyLoweredInductive effect of halogen substituents
HOMO-LUMO GapPotentially narrowedInfluence of halogens on electronic distribution
Electron AffinityIncreasedEnhanced ability to accept an electron
Ionization PotentialIncreasedMore energy required to remove an electron

Electrostatic Surface Potential Mapping and Charge Distribution

Electrostatic Surface Potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface. In the case of this compound, the ESP map would likely show regions of negative potential (red/yellow) around the nitrogen atoms of the quinoxaline and pyrrole rings due to their high electronegativity. The regions around the hydrogen atoms would exhibit positive potential (blue). The bromine and chlorine atoms, while electronegative, would also exhibit a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can participate in halogen bonding.

Mulliken population analysis, another computational method, can quantify the partial charges on each atom. This analysis would likely confirm the high negative charges on the nitrogen atoms. semanticscholar.org

Computational Modeling of Spectroscopic Data (e.g., NMR Chemical Shift Prediction, UV-Vis Absorption)

Computational methods can predict spectroscopic data, which can be invaluable for structural elucidation and for corroborating experimental findings.

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The predicted shifts would be influenced by the electron-withdrawing effects of the bromo and chloro substituents, causing downfield shifts for nearby protons and carbon atoms. For instance, a study on the regioselective bromination of pyrrolo[1,2-a]quinoxalines provided experimental NMR data for 3-Bromo-8-chloropyrrolo[1,2-a]quinoxaline, which can serve as a valuable reference for predicting the spectra of the 8-Bromo-4-chloro isomer. nih.gov

Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. researchgate.net The calculations would reveal the electronic transitions responsible for the absorption bands. The introduction of halogens is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent pyrrolo[1,2-a]quinoxaline due to the extension of the conjugated system and the influence on the molecular orbital energies.

Investigation of Reaction Pathways and Transition States via Computational Methods

Computational chemistry is instrumental in elucidating reaction mechanisms by locating transition state structures and calculating activation energies. For this compound, computational studies could explore its reactivity in various chemical transformations. For example, the sites most susceptible to nucleophilic or electrophilic attack could be predicted by examining the electron density and frontier orbital distributions.

Furthermore, the mechanism of its synthesis, likely a multi-step process, could be investigated. By modeling the reaction coordinates and identifying the transition states, the feasibility of different synthetic routes can be assessed, and reaction conditions can be optimized.

Molecular Docking and Dynamics Simulations for Potential Receptor Interactions

Given that pyrrolo[1,2-a]quinoxaline derivatives are known to exhibit a range of biological activities, including anticancer and kinase inhibitory effects, molecular docking simulations are a valuable tool to predict the binding affinity and mode of interaction of this compound with various biological targets. semanticscholar.orgnih.gov

Molecular docking studies on similar quinoxaline derivatives have shown interactions with targets like Epidermal Growth Factor Receptor (EGFR). nih.gov A docking study of this compound into the active site of a relevant protein kinase, for instance, would likely reveal key interactions such as hydrogen bonds with amino acid residues and hydrophobic interactions within the binding pocket. The bromo and chloro substituents could play a significant role in these interactions, potentially forming halogen bonds or occupying specific hydrophobic pockets.

Molecular dynamics (MD) simulations could then be employed to study the stability of the predicted protein-ligand complex over time, providing a more dynamic picture of the binding event and the conformational changes that may occur.

In Vitro Biological Activity and Molecular Mechanism Studies

Biological Relevance of Pyrrolo[1,2-A]quinoxaline (B1220188) Derivatives in Drug Discovery

The pyrrolo[1,2-a]quinoxaline core is a tricyclic heterocyclic system that has garnered considerable attention in the field of drug discovery. researchgate.net This scaffold is recognized for its versatile pharmacological activities, which has led to its classification as a "privileged structure" in medicinal chemistry. researchgate.netmdpi.com Derivatives of this parent molecule have been synthesized and evaluated for a wide array of therapeutic applications, including anticancer, antimicrobial, and antiparasitic agents. researchgate.netnih.govnih.gov The structural rigidity and aromatic nature of the pyrrolo[1,2-a]quinoxaline system provide a robust framework for the introduction of various substituents, allowing for the fine-tuning of biological activity and pharmacokinetic properties. rsc.org The broad spectrum of biological activities associated with these derivatives underscores their importance as a promising starting point for the development of novel therapeutic agents. researchgate.net

Enzyme and Protein Target Inhibition Assays

The mechanism of action for many biologically active pyrrolo[1,2-a]quinoxaline derivatives involves the inhibition of specific enzymes and proteins that are critical for disease progression.

Human Protein Kinase CK2 Inhibition Profiling and Mechanistic Insights

Human protein kinase CK2 is a serine/threonine kinase that is often found to be overactive in various cancers, making it an attractive target for anticancer drug development. nih.gov Certain substituted pyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives have been identified as potent inhibitors of human protein kinase CK2. nih.gov For instance, 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid has demonstrated significant inhibitory activity with an IC50 value of 49 nM. nih.gov These findings suggest that the pyrrolo[1,2-a]quinoxaline scaffold is a promising template for the design of novel CK2 inhibitors. nih.gov However, there is currently no publicly available data on the specific inhibitory activity of 8-Bromo-4-chloropyrrolo[1,2-a]quinoxaline against human protein kinase CK2.

Akt Kinase Inhibition and Signaling Pathway Modulation

Akt, also known as protein kinase B (PKB), is another key serine/threonine kinase involved in cell survival and proliferation pathways, and its inhibition is a major focus in cancer research. nih.govnih.gov Several studies have reported the synthesis and evaluation of pyrrolo[1,2-a]quinoxaline derivatives as potential Akt kinase inhibitors. nih.govnih.govtandfonline.com These compounds are often designed as structural analogues of known quinoxaline (B1680401) or pyrazinone-based Akt inhibitors. nih.gov While some derivatives have shown promising antiproliferative activity in cell lines with active Akt signaling, specific data on the Akt inhibitory potential of this compound is not present in the current body of scientific literature.

RAD51 Inhibition and DNA Repair Pathway Interference

The RAD51 protein is a crucial component of the homologous recombination pathway for DNA repair. Inhibition of RAD51 can sensitize cancer cells to DNA-damaging agents and is a contemporary strategy in cancer therapy. While the broader class of quinoxalines has been explored for various anticancer activities, there is no specific mention in the available literature of this compound or related derivatives being evaluated as RAD51 inhibitors.

Mechanistic Investigations of Antiproliferative Activities in Cell Lines

The antiproliferative effects of pyrrolo[1,2-a]quinoxaline derivatives have been evaluated against various cancer cell lines. nih.gov For example, certain 4-substituted pyrrolo[1,2-a]quinoxalines have shown antiproliferative activity against both hematological and solid tumor cell lines. nih.gov The mechanisms underlying these effects are often linked to the inhibition of key signaling pathways, such as those involving Akt. nih.gov Studies have demonstrated that modifications at different positions of the pyrrolo[1,2-a]quinoxaline scaffold can significantly influence their cytotoxic potential. nih.govresearchgate.net Despite these broader investigations, specific studies detailing the antiproliferative mechanisms of this compound in any cancer cell line are not available.

Antimicrobial and Antiparasitic Efficacy Studies

The therapeutic potential of the pyrrolo[1,2-a]quinoxaline scaffold extends to infectious diseases. Various derivatives have been synthesized and tested for their antimicrobial and antiparasitic properties. nih.govnih.govnih.gov For instance, novel 4-substituted pyrrolo[1,2-a]quinoxalines have been investigated as antileishmanial agents, showing activity against different Leishmania species. nih.govnih.gov Additionally, the broader quinoxaline class of compounds has been explored for antibacterial and antifungal activities. mdpi.commdpi.comresearchgate.net However, there are no specific reports on the antimicrobial or antiparasitic efficacy of this compound in the existing scientific literature.

In Vitro Assays against Pathogens (e.g., Plasmodium falciparum)

The antiplasmodial activity of pyrrolo[1,2-a]quinoxaline derivatives has been a subject of scientific investigation. Studies have shown that modifications to the pyrrolo[1,2-a]quinoxaline scaffold can lead to potent activity against P. falciparum. For instance, a series of 4-trichloromethylpyrrolo[1,2-a]quinoxalines were synthesized and evaluated for their in vitro antiplasmodial activity against the K1 multi-resistant strain of P. falciparum. nih.gov Several of these compounds displayed IC50 values in the micromolar range, highlighting the potential of the pyrrolo[1,2-a]quinoxaline scaffold in developing new antimalarial agents. nih.gov

Furthermore, research on bispyrrolo[1,2-a]quinoxalines has shown superior antimalarial activity when compared to their monomeric counterparts. researchgate.net These compounds were tested against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with some derivatives exhibiting IC50 values in the nanomolar range. researchgate.net The nature of the linker and substituents on the pyrrolo[1,2-a]quinoxaline nucleus were found to be critical for the observed activity. researchgate.netbohrium.com For example, the presence of a methoxy (B1213986) group on the nucleus was found to enhance pharmacological activity. researchgate.net

Compound IDSubstituentsP. falciparum StrainIC50 (µM)Reference
1a 7-H, 4-trichloromethylK1 (CQ-resistant)>10 nih.gov
1b 7-Cl, 4-trichloromethylK1 (CQ-resistant)5.3 nih.gov
1c 7-F, 4-trichloromethylK1 (CQ-resistant)4.8 nih.gov
2a Bispyrrolo[1,2-a]quinoxalineFcB1 (CQ-resistant)0.047 researchgate.net
2c Bispyrrolo[1,2-a]quinoxalineFcB1 (CQ-resistant)0.033 researchgate.net

Mechanisms of Action against Microbial Targets (e.g., beta-haematin formation inhibition)

A key mechanism of action for many quinoline-based antimalarial drugs is the inhibition of hemozoin formation. nih.gov During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. Inhibition of this process leads to the accumulation of toxic heme, which is lethal to the parasite. The synthetic equivalent of hemozoin, β-hematin, is often used in in vitro assays to screen for compounds with this mechanism of action. nih.gov

Studies on certain bispyrrolo[1,2-a]quinoxalines have demonstrated their ability to inhibit β-hematin formation, with activities similar to or higher than that of chloroquine. researchgate.net This suggests that the antimalarial activity of these compounds could be, at least in part, attributed to this mechanism. Molecular modeling studies have further supported the potential interaction between pyrroloquinoxalines and β-hematin. researchgate.net

However, it is important to note that not all pyrrolo[1,2-a]quinoxaline derivatives with antimalarial activity necessarily act through this pathway. For instance, a study on ferrocenic pyrrolo[1,2-a]quinoxaline derivatives found that while some compounds exhibited potent antiplasmodial activity, they did not inhibit β-hematin formation, suggesting alternative mechanisms of action may be at play. bohrium.comnih.gov Other potential targets for quinoxaline-based compounds include phosphatidylinositol 4-kinase (PfPI4K). plos.org

Structure-Activity Relationship (SAR) Analysis of Halogenated Pyrrolo[1,2-A]quinoxalines

The structure-activity relationship (SAR) of halogenated pyrrolo[1,2-a]quinoxalines provides valuable insights into the design of more potent antimalarial agents. The position and nature of halogen substituents on the pyrrolo[1,2-a]quinoxaline scaffold significantly influence their biological activity.

One study investigating 4-trichloromethylpyrrolo[1,2-a]quinoxalines revealed that substitution at the 7-position of the quinoxaline ring is a key determinant of antiplasmodial activity. nih.gov For example, the introduction of a chlorine or fluorine atom at the 7-position (compounds 1b and 1c in the table above) resulted in a significant increase in activity against the K1 strain of P. falciparum compared to the unsubstituted analog (compound 1a). nih.gov This suggests that an electron-withdrawing group at this position is favorable for activity.

Regarding the 4-position, the presence of a trichloromethyl group has been shown to be compatible with selective antiplasmodial activity. nih.gov The displacement of a chlorine atom at the 4-position with various amines is a common strategy in the synthesis of pyrrolo[1,2-a]quinoxaline-based antimalarials, indicating the importance of this position for introducing diversity and modulating activity. bohrium.comnih.gov

While there is no specific data for an 8-bromo substituent in the context of antimalarial pyrrolo[1,2-a]quinoxalines in the reviewed literature, the general principles of halogenation on this scaffold suggest that its presence would significantly impact the electronic and steric properties of the molecule, and consequently, its biological activity. The combination of a bromine atom at the 8-position and a chlorine atom at the 4-position in "this compound" presents a unique substitution pattern that warrants further investigation to determine its specific effects on antiplasmodial efficacy and mechanism of action.

Advanced Materials Science Applications

Investigation of Photophysical Properties for Optoelectronic Materials

The study of the photophysical properties of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives is crucial for their development as optoelectronic materials. acs.orgnih.govbohrium.com Although specific experimental data for 8-Bromo-4-chloropyrrolo[1,2-a]quinoxaline is not extensively available in the reviewed literature, the general photophysical behavior of the parent scaffold and related substituted compounds provides valuable insights.

The absorption and emission spectra of pyrrolo[1,2-a]quinoxaline derivatives are characterized by transitions within the π-conjugated system. acs.orgnih.gov Generally, these compounds exhibit absorption in the UV-visible region. For instance, studies on other substituted pyrrolo[1,2-a]quinoxalines show absorption maxima that can be influenced by the nature and position of substituents. nih.gov Halogenation can induce a red-shift in the absorption spectra of organic semiconductors due to the delocalization of electrons between the aromatic core and the d-orbitals of the halogen atoms. nih.gov

The emission properties are also highly dependent on the molecular structure. Some pyrrolo[1,2-a]quinoxaline derivatives have been investigated for their fluorescence and phosphorescence. nih.govnih.gov The presence of heavy atoms like bromine is known to enhance spin-orbit coupling, which can facilitate intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1), potentially leading to phosphorescence. nih.gov Computational studies on related pyrrolo[1,2-a]quinoxalines suggest that both S0–S1 and S0–S2 transitions can be significant. acs.orgnih.gov

Luminescence quantum yield (QY) and excited-state lifetime are critical parameters for optoelectronic applications. For the broader class of pyrrolo[1,2-a]quinoxalines, these properties have been shown to be sensitive to the molecular environment and substitution pattern. nih.gov While specific QY and lifetime values for this compound are not documented in the available literature, studies on analogous compounds provide a general understanding. For example, the quantum yield of some derivatives has been observed to change significantly between solution and solid states. nih.gov

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. nih.govbohrium.com This property is highly desirable for solid-state lighting applications. Several pyrrolo[1,2-a]quinoxaline derivatives have been shown to exhibit AIE characteristics. nih.govbohrium.comresearchgate.net The restriction of intramolecular rotations and vibrations in the aggregated state is a common mechanism for AIE. nih.gov

While it has not been experimentally confirmed for this compound, the potential for AIE exists within this class of compounds. The specific substituents and their positions play a crucial role in determining the AIE behavior. For example, studies on other derivatives have shown that the presence of phenyl and thiophenyl groups can lead to significant fluorescence enhancement in the aggregated state. nih.gov

Potential in Organic Electronic Devices

The tunable electronic properties of the pyrrolo[1,2-a]quinoxaline core make it a versatile building block for various organic electronic devices. nih.govresearchgate.net The ability to function as both an electron donor and acceptor allows for its incorporation into different layers of these devices. acs.org

The pyrrolo[1,2-a]quinoxaline framework has been explored for its potential in Organic Light-Emitting Diodes (OLEDs), particularly as a host material for phosphorescent emitters. acs.orgnih.govresearchgate.net The relatively high triplet energy of some derivatives makes them suitable for hosting red phosphorescent dopants, leading to efficient red PhOLEDs. researchgate.net Quinoxaline (B1680401) derivatives, in general, are utilized as materials for various layers in OLEDs, including the emitting layer, hole transporting layer, and electron transporting layer. researchgate.netgoogle.comresearchgate.net

The introduction of bromine and chlorine atoms in this compound could be advantageous for phosphorescent OLEDs. The heavy-atom effect of bromine can promote the generation of triplet excitons, which are harvested in PhOLEDs to achieve high internal quantum efficiencies. While specific device data for this compound is unavailable, the general properties of the quinoxaline family suggest its potential utility in this area. google.comrsc.org

Interactive Data Table: Photophysical Properties of Related Pyrrolo[1,2-a]quinoxaline Derivatives

Since specific experimental data for this compound is not available in the reviewed literature, the following table presents data for related, unsubstituted and substituted pyrrolo[1,2-a]quinoxalines to provide context for the expected photophysical behavior.

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Reference
Pyrrolo[1,2-a]quinoxaline (unsubstituted)~340~398~58 nih.gov
2,4-diphenylpyrrolo[1,2-a]quinoxaline~350-362Varies with solvent~84-94 nih.gov
2-phenyl-4-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline~350-362Varies with solvent~97-100 nih.gov
4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline~350-362Varies with solvent~93-94 nih.gov

The pyrrolo[1,2-a]quinoxaline scaffold has been identified as a potential candidate material for photovoltaic research due to its unique electrochemical and photochemical properties. nih.govresearchgate.net In the context of organic photovoltaic (OPV) cells, efficient charge transport of both holes and electrons to the respective electrodes is critical for high power conversion efficiencies. The donor-acceptor nature of the pyrrolo[1,2-a]quinoxaline core is beneficial for creating materials with ambipolar charge transport characteristics.

Halogenation is a known strategy for tuning the electronic properties and solid-state packing of organic semiconductors to improve charge transport. nih.gov The introduction of chlorine atoms, for example, has been shown in other classes of organic semiconductors to lead to a red-shifted absorption and can influence charge mobility. nih.gov Halogen atoms can affect the frontier molecular orbital energy levels (HOMO and LUMO), which are crucial for charge injection and transport in photovoltaic devices. While direct studies on this compound in photovoltaic cells are lacking, the general principles of molecular design for organic electronics suggest that this compound could possess interesting charge transport properties. arxiv.orgrsc.orgrsc.org

Chemo- and Biosensing Applications

The pyrrolo[1,2-a]quinoxaline framework is an attractive fluorophore for the design of chemo- and biosensors due to its rigid, planar structure and tunable electronic properties. The electron-donating pyrrole (B145914) fused with the electron-accepting quinoxaline core can give rise to intramolecular charge transfer (ICT) characteristics, which are often sensitive to the local environment.

The design of fluorescent probes based on this compound leverages the inherent fluorescence of the pyrrolo[1,2-a]quinoxaline core and the reactivity of the halogen substituents. The fundamental principle involves coupling the fluorophore to a specific recognition unit that can interact with an analyte of interest. This interaction subsequently induces a change in the fluorescence signal of the pyrrolo[1,2-a]quinoxaline moiety, enabling detection.

The bromo and chloro atoms on the aromatic backbone of this compound are key to its function as a versatile intermediate in the synthesis of fluorescent probes. These halogens can be readily substituted through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the covalent attachment of a wide array of analyte-responsive groups. For instance, a receptor for a specific metal ion, a biomolecule, or a reactive oxygen species can be introduced at the 8- or 4-position.

The general design strategy for a fluorescent probe (P) derived from this compound (PQ-BrCl) can be conceptualized as:

PQ-BrCl + Recognition Moiety (R) → PQ-Probe (PQ-R)

Upon interaction with the target analyte (A), the photophysical properties of the probe are altered:

PQ-R + A → [PQ-R-A] → Altered Fluorescence Signal

The nature of the substituent introduced in place of the bromo or chloro group significantly influences the photophysical properties of the resulting probe, including its absorption and emission wavelengths, quantum yield, and Stokes shift. For example, the introduction of electron-donating or electron-withdrawing groups can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the emission color.

Furthermore, the "heavy atom effect" of the bromine atom in the parent compound can influence the photophysical pathways. The presence of bromine can enhance intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1), potentially leading to phosphorescence or facilitating the generation of reactive oxygen species (ROS). While this can sometimes be a quenching pathway for fluorescence, it can also be exploited for the design of ratiometric or dual-emissive probes.

While specific photophysical data for this compound is not extensively documented in publicly available literature, the properties of closely related halogenated pyrrolo[1,2-a]quinoxalines provide valuable insights. For instance, the synthesis of a related compound, 3-Bromo-8-chloropyrrolo[1,2-a]quinoxaline, has been reported, demonstrating the feasibility of synthesizing di-halogenated derivatives. nih.gov The characterization of such compounds confirms the chemical stability and provides a basis for predicting the reactivity of the 8-Bromo-4-chloro isomer.

Table 1: Spectroscopic Data for a Representative Halogenated Pyrrolo[1,2-a]quinoxaline (3-Bromo-8-chloropyrrolo[1,2-a]quinoxaline) nih.gov

PropertyData
1H NMR (400 MHz, CDCl3) δ 8.82 (s, 1H), 8.04 (d, J = 8.8 Hz, 1H), 7.88 (d, J = 2.8 Hz, 1H), 7.85 (d, J = 2.0 Hz, 1H), 7.47 (dd, J = 8.4, 2.0 Hz, 1H), 7.00 (d, J = 2.8 Hz, 1H)
13C NMR (101 MHz, CDCl3) δ 143.51, 134.45, 130.95, 127.97, 127.01, 126.74, 123.73, 117.50, 115.46, 115.36, 113.81
HRMS (APCI) m/z calcd for C11H6BrClN2 [M + H]+: 280.9476, found: 280.9474

This data is for a structurally related isomer and is presented to illustrate the characterization of bromo-chloro substituted pyrrolo[1,2-a]quinoxalines.

The development of chemical sensors from this compound follows similar principles to the design of fluorescent probes. The core concept is the creation of a molecule that exhibits a selective and measurable response to the presence of a specific chemical species. The pyrrolo[1,2-a]quinoxaline scaffold serves as the signaling unit, and the analyte recognition is achieved through a functional group appended to the core, often via the reactive halogen sites.

The versatility of the C-Br and C-Cl bonds allows for the synthesis of a diverse library of sensor molecules targeting a wide range of analytes. For example, by introducing aza-crown ethers or similar chelating agents, sensors for various metal cations can be developed. The binding of a metal ion to the chelating unit would perturb the electronic structure of the pyrrolo[1,2-a]quinoxaline fluorophore, leading to a change in fluorescence intensity or a shift in the emission wavelength.

Research on related pyrrolo[1,2-a]quinoxaline derivatives has demonstrated their potential in sensing applications. For instance, derivatives have been developed as fluorescent sensors for the detection of nitroaromatic compounds, which are common explosives. In such sensors, the electron-deficient nitroaromatic analyte can interact with the electron-rich pyrrolo[1,2-a]quinoxaline core, leading to fluorescence quenching through a photoinduced electron transfer (PET) mechanism.

The development of a chemical sensor from this compound would involve a systematic process:

Synthesis of the Core Scaffold: Preparation of this compound.

Functionalization: Introduction of a specific analyte-binding moiety at the 4- or 8-position via a suitable cross-coupling reaction.

Characterization: Full spectroscopic and photophysical characterization of the resulting sensor molecule.

Sensing Studies: Evaluation of the sensor's response to the target analyte, including selectivity, sensitivity (limit of detection), and response time.

An example of the functionalization potential is the Suzuki coupling reaction, where the bromo or chloro group can be reacted with a boronic acid derivative containing the desired recognition element.

Table 2: Potential Functionalization Reactions for Sensor Development

Reaction TypeReagentsPotential Recognition Moiety to Introduce
Suzuki Coupling Arylboronic acid, Pd catalyst, BasePhenyl groups with chelating functionalities (e.g., -OH, -COOH) for ion sensing
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, BaseAlkynyl-appended crown ethers for cation sensing
Buchwald-Hartwig Amination Amine, Pd catalyst, BasePolyamines for anion or biomolecule recognition
Stille Coupling Organostannane, Pd catalystHeteroaromatic groups to modulate photophysical properties

The development of chemical sensors based on the this compound scaffold holds significant promise for applications in environmental monitoring, clinical diagnostics, and industrial process control, owing to the tunable and robust nature of the core fluorophore.

Concluding Remarks and Future Research Perspectives

Synthesis and Characterization Accomplishments for 8-Bromo-4-chloropyrrolo[1,2-a]quinoxaline

There are no published methods specifically detailing the synthesis of this compound. However, based on established synthetic routes for analogous pyrrolo[1,2-a]quinoxalines, a plausible approach would involve a multi-step synthesis. This could potentially start from a suitably substituted 2-nitroaniline (B44862) or a quinoxaline (B1680401) precursor.

One could envision a synthetic strategy beginning with the construction of a substituted quinoxaline ring, followed by the annulation of the pyrrole (B145914) ring. For instance, a key intermediate could be a bromo-substituted quinoxaline derivative which is then elaborated to introduce the pyrrole moiety.

Characterization of the compound, once synthesized, would likely employ a standard battery of spectroscopic and analytical techniques. These would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for determining the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the characteristic functional groups present in the molecule.

X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure and stereochemistry.

Key Findings in Biological Activity and Materials Science Potential

Direct research into the biological activity and materials science potential of this compound is not documented. Nevertheless, the known activities of related compounds offer a basis for speculation on its potential applications.

Many pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been investigated for their potent biological activities. For example, various substituted analogues have shown promise as:

Protein Kinase Inhibitors: The pyrrolo[1,2-a]quinoxaline scaffold is recognized as a promising starting point for the development of inhibitors for human protein kinase CK2. bldpharm.com

Anticancer Agents: Certain derivatives have demonstrated cytotoxic potential against various human cancer cell lines.

Sirtuin Activators: Recently, derivatives of this scaffold have been identified as potent and selective activators of Sirt6, a protein target for various human diseases.

Given these precedents, it is conceivable that this compound could exhibit interesting biological properties. The specific halogen substitutions at the 8- and 4-positions would influence its electronic properties, lipophilicity, and steric profile, which in turn could modulate its interaction with biological targets.

In the realm of materials science, pyrrolo[1,2-a]quinoxalines have been noted for their potential in photovoltaic research due to their unique electronic properties. netascientific.com The introduction of bromine and chlorine atoms could further tune these properties, making this compound a candidate for investigation in organic electronics.

Identification of Open Questions and Future Research Directions

The current lack of data on this compound presents a clear set of open questions and future research directions:

Development of a reliable and efficient synthetic route: The primary task would be to establish a reproducible synthesis for this specific compound.

Thorough characterization: A complete spectroscopic and crystallographic analysis is needed to definitively confirm its structure.

Screening for biological activity: The compound should be screened against a panel of biological targets, particularly protein kinases and cancer cell lines, to explore its potential as a therapeutic agent.

Investigation of materials science properties: Its photophysical and electronic properties should be studied to assess its suitability for applications in organic electronics.

Structure-Activity Relationship (SAR) studies: Understanding how the 8-bromo and 4-chloro substituents contribute to its properties in comparison to other halogenated and non-halogenated analogues would be a crucial area of investigation.

Prospects for Rational Design of Novel Pyrrolo[1,2-a]quinoxaline-Based Compounds

The rational design of novel compounds based on the this compound scaffold would be contingent on initial findings regarding its biological activity and properties. Should it exhibit promising activity, its structure could be systematically modified to optimize its potency, selectivity, and pharmacokinetic properties. For instance, the bromine and chlorine atoms could be replaced with other functional groups to probe specific interactions with a biological target. Computational modeling and docking studies could aid in this rational design process by predicting the binding modes of new derivatives.

Interdisciplinary Research Opportunities

The exploration of this compound offers numerous opportunities for interdisciplinary research, bridging the fields of:

Organic and Medicinal Chemistry: For the synthesis, purification, and structural modification of the compound.

Biochemistry and Pharmacology: To investigate its mechanism of action and biological effects in cellular and in vivo models.

Materials Science and Physics: To characterize its electronic and photophysical properties and explore its potential in electronic devices.

Computational Chemistry: To model its properties and interactions with biological targets, guiding the design of new analogues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.